Cas no 866021-03-6 (L-745,870 Trihydrochloride)

L-745,870 Trihydrochloride structure
L-745,870 Trihydrochloride structure
商品名:L-745,870 Trihydrochloride
CAS番号:866021-03-6
MF:C18H20Cl2N4
メガワット:363.284201622009
CID:1854200
PubChem ID:49759035

L-745,870 Trihydrochloride 化学的及び物理的性質

名前と識別子

    • 1H-Pyrrolo[2,3-b]pyridine, 3-[[4-(4-chlorophenyl)-1-piperazinyl]methyl]-,trihydrochloride
    • L-745,870 Trihydrochloride
    • 1H-Pyrrolo[2,3-b]pyridine, 3-[[4-(4-chlorophenyl)-1-piperazinyl]methyl]-, trihydrochloride (9CI)
    • 8H9TSV2PSX
    • SR-01000075388-3
    • UNII-8H9TSV2PSX
    • TS-08294
    • 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride
    • 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1h-pyrrolo[2,3-b]pyridine trihydrochloride
    • L-745870 (trihydrochloride)
    • 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine trihydrochloride
    • DA-54749
    • L-745870 trihydrochloride
    • G70254
    • 866021-03-6 (3HCl)
    • 1H-Pyrrolo(2,3-b)pyridine, 3-((4-(4-chlorophenyl)-1-piperazinyl)methyl)-, hydrochloride (1:3)
    • 866021-03-6
    • SR-01000075388
    • L-745,870Trihydrochloride
    • HY-14325A
    • CS-0021191
    • 3-((4-(4-Chlorophenyl)-1-piperazinyl)methyl)-1H-pyrrolo(2,3-b)pyridine trihydrochloride
    • AKOS024456329
    • インチ: 1S/C18H19ClN4.ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;/h1-7,12H,8-11,13H2,(H,20,21);1H
    • InChIKey: GFFJYISJZJIKAF-UHFFFAOYSA-N
    • ほほえんだ: Cl.ClC1C=CC(N2CCN(CC3C4C(=NC=CC=4)NC=3)CC2)=CC=1

計算された属性

  • せいみつぶんしりょう: 436.056907g/mol
  • どういたいしつりょう: 434.059857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 377
  • 共有結合ユニット数: 4
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų

L-745,870 Trihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T22904-10 mg
L-745870 trihydrochloride
866021-03-6
10mg
¥1797.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T22904-10mg
L-745870 trihydrochloride
866021-03-6 98%
10mg
¥ 1797 2023-09-07
TRC
L009800-500mg
L-745,870 Trihydrochloride
866021-03-6
500mg
$ 1800.00 2023-09-07
Biosynth
RJB02103-100 mg
L-745,870 Trihydrochloride
866021-03-6
100MG
$888.00 2023-01-02
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T22904-100 mg
L-745870 trihydrochloride
866021-03-6
100MG
¥11357.00 2022-04-26
Biosynth
RJB02103-25 mg
L-745,870 Trihydrochloride
866021-03-6
25mg
$346.50 2023-01-02
1PlusChem
1P01E60R-10mg
L-745,870Trihydrochloride
866021-03-6 ≥98%
10mg
$174.00 2024-04-21
A2B Chem LLC
AX39803-10mg
L-745,870Trihydrochloride
866021-03-6 ≥98%
10mg
$112.00 2024-04-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T22904-200mg
L-745870 trihydrochloride
866021-03-6 98%
200mg
¥ 16997 2023-09-07
1PlusChem
1P01E60R-50mg
L-745,870Trihydrochloride
866021-03-6 ≥98%
50mg
$633.00 2024-04-21

L-745,870 Trihydrochloride 関連文献

L-745,870 Trihydrochlorideに関する追加情報

L-745,870 Trihydrochloride: A Comprehensive Overview of CAS No. 866021-03-6

L-745,870 Trihydrochloride (CAS No. 866021-03-6) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a trihydrochloride salt of L-745,870, a selective and potent antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype, specifically the NR2B subunit. The NMDA receptor plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders.

The chemical structure of L-745,870 Trihydrochloride is characterized by its unique pharmacophore, which allows it to selectively bind to the NR2B subunit of the NMDA receptor. This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy. Recent studies have shown that compounds targeting the NR2B subunit can have significant benefits in treating conditions such as chronic pain, depression, and neurodegenerative diseases.

In preclinical studies, L-745,870 Trihydrochloride has demonstrated promising results in reducing neuropathic pain and improving cognitive function in animal models. These findings have been supported by several peer-reviewed publications, highlighting the compound's potential as a novel therapeutic agent. For instance, a study published in the Journal of Pharmacology and Experimental Therapeutics reported that L-745,870 significantly reduced pain hypersensitivity in rats with spinal cord injury.

The mechanism of action of L-745,870 Trihydrochloride involves its ability to block the NR2B subunit of the NMDA receptor without affecting other subunits. This selective inhibition helps to modulate glutamate signaling, which is essential for maintaining normal brain function. By reducing excessive glutamate activity, L-745,870 can help alleviate symptoms associated with hyperexcitability and neuroinflammation.

Clinical trials are currently underway to evaluate the safety and efficacy of L-745,870 Trihydrochloride in human subjects. Early-phase trials have shown that the compound is well-tolerated at therapeutic doses and exhibits a favorable pharmacokinetic profile. These findings are encouraging and suggest that L-745,870 may have a broad therapeutic window and minimal side effects.

One of the key challenges in developing NMDA receptor antagonists is ensuring that they do not cause adverse effects such as psychomimetic or cognitive impairments. Research has shown that compounds like L-745,870 Trihydrochloride, which selectively target the NR2B subunit, are less likely to produce these side effects compared to non-selective NMDA receptor antagonists. This makes L-745,870 an attractive candidate for further development.

In addition to its potential as a therapeutic agent, L-745,870 Trihydrochloride has also been used as a research tool to investigate the role of NR2B subunits in various neurological processes. Studies using this compound have provided valuable insights into the mechanisms underlying synaptic plasticity and memory formation. For example, research published in the Journal of Neuroscience demonstrated that selective inhibition of NR2B subunits can enhance long-term potentiation (LTP) in hippocampal neurons.

The future prospects for L-745,870 Trihydrochloride are promising. Ongoing research continues to explore its potential applications in treating a wide range of neurological and psychiatric disorders. As more data becomes available from clinical trials and preclinical studies, it is likely that L-745,870 will play an increasingly important role in the development of novel therapies for these conditions.

In conclusion, L-745,870 Trihydrochloride (CAS No. 866021-03-6) represents a significant advancement in the field of medicinal chemistry. Its selective targeting of the NR2B subunit of the NMDA receptor makes it a promising candidate for treating various neurological and psychiatric disorders. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, L-745,870 is poised to make a meaningful impact on patient care.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:866021-03-6)L-745,870 Trihydrochloride
A1241582
清らかである:99%/99%/99%/99%
はかる:25mg/50mg/100mg/250mg
価格 ($):187/317/536/913